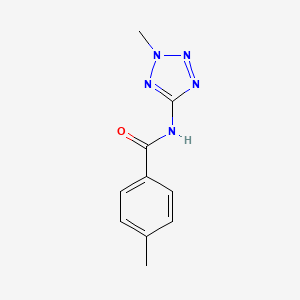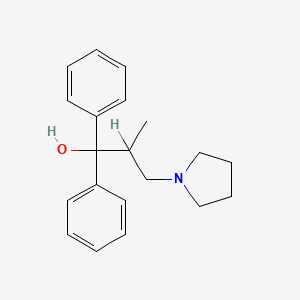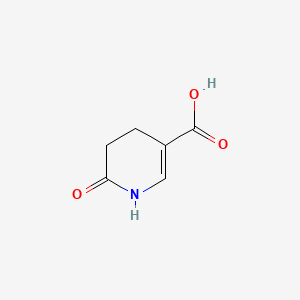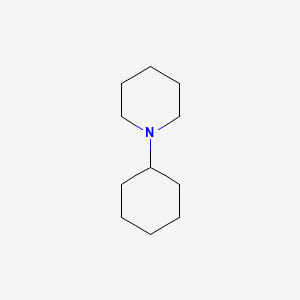
1-Cyclohexylpiperidine
描述
1-Cyclohexylpiperidine is an organic compound with the molecular formula C₁₁H₂₁N. It consists of a piperidine ring substituted with a cyclohexyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
作用机制
Target of Action
1-Cyclohexylpiperidine (CHP) is a tertiary amine-based compound It has been used as a draw solute in forward osmosis (fo) processes, where it interacts with water molecules .
Mode of Action
The mode of action of CHP is unique. It acts as a switchable polarity solvent that responds to external stimuli . Specifically, the miscibility of CHP can be switched by the presence of carbon dioxide (CO2) and is reversible by applying heat . In its hydrophobic form, CHP is first converted to the hydrophilic ammonium salt (CHPH+), which can then interact with water molecules .
Biochemical Pathways
In the context of fo processes, chp (in its chph+ form) can generate water fluxes, indicating that it may influence water transport pathways .
Pharmacokinetics
Its use in fo processes suggests that it has good water solubility when converted to chph+ . The recovery of CHP from the diluted draw solution is achieved by applying heat , suggesting that its bioavailability could be controlled by temperature.
Result of Action
The result of CHP’s action in an FO process is an increase in water permeability across the thin film composite membrane . When CHPH+ is used as the draw solution, the water permeability increases by 69% . This suggests that CHP could have significant effects on cellular water transport mechanisms.
Action Environment
The action of CHP is influenced by environmental factors such as the presence of CO2 and temperature . The miscibility of CHP can be switched by the presence of CO2, and the switch is reversible by applying heat . This suggests that the efficacy and stability of CHP could be controlled by manipulating these environmental factors.
生化分析
Biochemical Properties
1-Cyclohexylpiperidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been evaluated as a draw solute in forward osmosis processes due to its high stability and osmotic potential . The interactions of this compound with biomolecules are primarily based on its ability to form reversible bonds, which can be influenced by external stimuli such as temperature and the presence of carbon dioxide .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in forward osmosis applications, this compound can switch its polarity in response to external stimuli, which affects its interaction with cellular membranes and transport processes . This compound’s ability to change its chemical properties under different conditions makes it a valuable tool in studying cellular responses and adaptations.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can form reversible bonds with enzymes and proteins, which can either inhibit or activate their functions depending on the environmental conditions . This reversible binding is crucial for its role in forward osmosis processes, where it can switch between hydrophobic and hydrophilic states .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability and degradation are influenced by factors such as temperature and the presence of carbon dioxide . Long-term studies have shown that this compound maintains its effectiveness as a draw solute in forward osmosis processes, with minimal degradation over time . This stability is essential for its continued use in various biochemical applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to be effective in its intended applications without causing significant adverse effects . At higher doses, there may be toxic or adverse effects, which need to be carefully monitored in experimental settings . Understanding the dosage effects is crucial for optimizing its use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with various enzymes and cofactors. Its metabolic pathways include the conversion between its hydrophobic and hydrophilic states, influenced by external stimuli such as temperature and carbon dioxide . These interactions affect metabolic flux and metabolite levels, making it a valuable compound for studying metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. Its ability to switch between hydrophobic and hydrophilic states allows it to be transported across cellular membranes efficiently . This property is particularly useful in forward osmosis processes, where it can generate osmotic potential and facilitate water transport .
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Understanding its subcellular localization is essential for elucidating its role in cellular processes and optimizing its use in biochemical applications.
准备方法
Synthetic Routes and Reaction Conditions: 1-Cyclohexylpiperidine can be synthesized through several methods. One common method involves the reaction of cyclohexyl isopentene with ammonia under acidic conditions and high temperatures . Another method includes the cyclo-condensation of cyclohexanone with piperidine in the presence of a catalyst.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and purity.
化学反应分析
Types of Reactions: 1-Cyclohexylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted piperidines depending on the reagents used.
科学研究应用
1-Cyclohexylpiperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Medicine: It is investigated for its potential use as an anesthetic and in the development of pharmaceuticals.
Industry: It is used in the production of polymers and as a solvent in various industrial processes
相似化合物的比较
N-Cyclohexylpiperidine: Similar in structure but differs in the position of the cyclohexyl group.
1-Phenylcyclohexylpiperidine: Known for its anticholinesterase activity and antagonistic activity to acetylcholine.
属性
IUPAC Name |
1-cyclohexylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h11H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSKLTAHHALFRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186839 | |
| Record name | Piperidine, 1-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3319-01-5 | |
| Record name | Cyclohexylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3319-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 1-cyclohexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003319015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclohexylpiperidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93942 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperidine, 1-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclohexylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.016 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Cyclohexylpiperidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB3LR8GN9P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



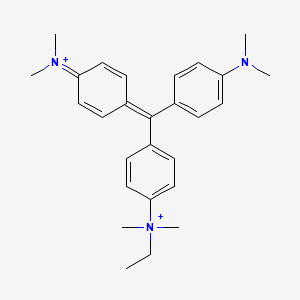



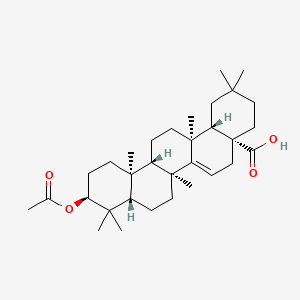
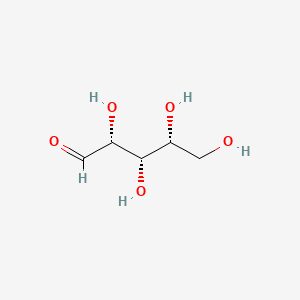
![2-[2,2-dimethyl-6-[4-morpholinyl(oxo)methyl]-3-oxo-1,4-benzoxazin-4-yl]-N-phenylacetamide](/img/structure/B1196731.png)
![2-[[2-(1-benzotriazolyl)-1-oxoethyl]-(2-furanylmethyl)amino]-N-cyclohexyl-2-(2-fluorophenyl)acetamide](/img/structure/B1196734.png)
![Methyl 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1196737.png)
![2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-2-thiazolyl)acetamide](/img/structure/B1196738.png)
